molecular formula C32H30Cl4N2Zn B12774856 (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) CAS No. 94276-90-1

(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-)

Cat. No.: B12774856
CAS No.: 94276-90-1
M. Wt: 649.8 g/mol
InChI Key: VTJADDNTFFSOLY-UHFFFAOYSA-K
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Description

Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- involves the polymerization of ethylene oxide with 2-propylheptanol as the initiator. The reaction is typically carried out under controlled conditions, including temperature and pressure, to ensure the desired molecular weight and distribution of the polymer.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the reactor containing 2-propylheptanol. The reaction is catalyzed by a base such as potassium hydroxide, and the process is carefully monitored to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl end groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Esters, ethers

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizer for proteins and enzymes.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.

    Industry: Applied in the production of detergents, emulsifiers, and dispersants due to its excellent surface-active properties.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydrophobic tail interacts with non-polar substances, enhancing solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-
  • Poly(oxy-1,2-ethanediyl), α-(dodecyl)-ω-hydroxy-

Comparison

Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- is unique due to its specific hydrophobic tail, which provides distinct solubility and surface-active properties compared to other similar compounds. This uniqueness makes it particularly effective in applications requiring enhanced solubility and stability.

Properties

CAS No.

94276-90-1

Molecular Formula

C32H30Cl4N2Zn

Molecular Weight

649.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;trichlorozinc(1-)

InChI

InChI=1S/C32H30ClN2.3ClH.Zn/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;;;;/h6-22H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-3

InChI Key

VTJADDNTFFSOLY-UHFFFAOYSA-K

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl

Origin of Product

United States

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